Benzeneacetamide, 4-[(fluorosulfonyl)oxy]-
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Overview
Description
Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- is a chemical compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol It is known for its unique structure, which includes a fluorosulfonyl group attached to a benzeneacetamide backbone
Preparation Methods
The synthesis of Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- typically involves the introduction of the fluorosulfonyl group to the benzeneacetamide structure. One common method is the direct fluorosulfonylation using fluorosulfonyl radicals. This approach is considered efficient and concise for producing sulfonyl fluorides . The reaction conditions often involve photoredox catalysis, where a benzoimidazolium-based fluorosulfonyl radical precursor is used . Industrial production methods may vary, but they generally focus on optimizing yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as nitrogen, oxygen, and sulfur nucleophiles.
Reduction Reactions: Selective reduction of the compound can lead to the formation of different products, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki and Sonogashira coupling, maintaining the sulfonyl fluoride group intact.
Common reagents used in these reactions include sulfuryl fluoride gas (SO2F2) and other solid reagents like FDIT and AISF . The major products formed from these reactions depend on the specific reaction conditions and the nature of the nucleophiles involved.
Scientific Research Applications
Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- has a wide range of scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of various functionalized sulfonyl fluorides.
Chemical Biology: The compound is utilized in the development of bioactive molecules and as a tool for studying biological processes.
Drug Discovery: Its unique structure makes it a valuable intermediate in the synthesis of potential drug candidates.
Materials Science: The compound is explored for its potential use in creating advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- involves the interaction of the fluorosulfonyl group with various molecular targets. The fluorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules . This reactivity allows the compound to modulate biological pathways and exert its effects in chemical biology and drug discovery applications.
Comparison with Similar Compounds
Benzeneacetamide, 4-[(fluorosulfonyl)oxy]- can be compared with other sulfonyl fluoride-containing compounds. Similar compounds include:
Sulfonyl Chlorides: These compounds are structurally similar but contain a chlorine atom instead of a fluorine atom.
Sulfonyl Fluorides: Other sulfonyl fluorides, such as those derived from different aromatic or aliphatic backbones, can be compared based on their reactivity and applications.
Properties
Molecular Formula |
C8H8FNO4S |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1-(2-amino-2-oxoethyl)-4-fluorosulfonyloxybenzene |
InChI |
InChI=1S/C8H8FNO4S/c9-15(12,13)14-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H2,10,11) |
InChI Key |
FTNXZRCBOPCECD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OS(=O)(=O)F |
Origin of Product |
United States |
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